molecular formula C19H22N4O3 B10990418 N-[4-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B10990418
M. Wt: 354.4 g/mol
InChI Key: ZVMXHHWNFKCUDP-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a chemical compound with the following properties:

    Molecular Formula: CHNOS

    CAS Number: 452923-31-8

    Molecular Weight: 468.601 g/mol

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the following steps:

    Acetylation: The amino group of aniline (4-aminophenyl) is acetylated using acetic anhydride to form the acetylated aniline.

    Cyclization: The acetylated aniline undergoes cyclization with a suitable reagent (such as sulfur) to form the core heterocyclic structure.

    Sulfanylation: The resulting intermediate is sulfanylated to introduce the sulfur atom.

    Acetamidation: Finally, the compound is acetamidated to obtain N-[4-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions and efficient reagents.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the aromatic ring or other positions. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines).

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide finds applications in:

    Medicine: Potential drug candidate due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, similar compounds include:

    N-[4-(acetylamino)phenyl]-2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: : A related compound with a different heterocyclic core.

    N-(2-hydroxyphenyl)acetamide: : A structurally simpler compound.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C19H22N4O3/c1-13(24)20-15-7-9-16(10-8-15)21-18(25)12-23-19(26)11-14-5-3-2-4-6-17(14)22-23/h7-11H,2-6,12H2,1H3,(H,20,24)(H,21,25)

InChI Key

ZVMXHHWNFKCUDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

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